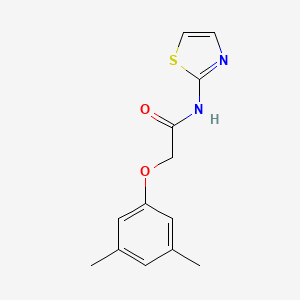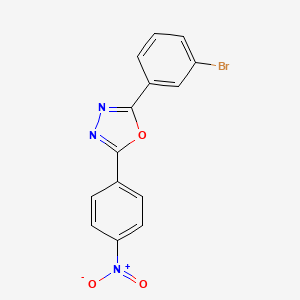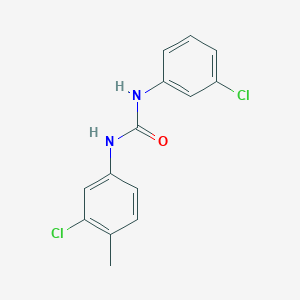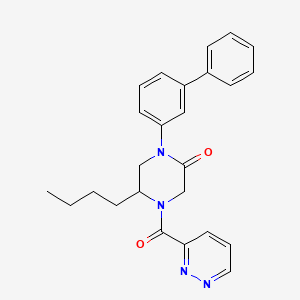
2-(3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazol-2-ylacetamide derivatives typically involves the reaction of thiazole-containing compounds with various acetamide derivatives. For example, Duran and Demirayak (2012) reported the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds (Duran & Demirayak, 2012). This method showcases the versatility of thiazole compounds in forming various derivatives through nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of thiazol-2-ylacetamide derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. Duran and Canbaz (2013) performed structural confirmation of newly synthesized acetamide derivatives via 1H NMR, FTIR, MS, and elemental analysis, providing insights into the molecular architecture of these compounds (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical behavior of thiazol-2-ylacetamide derivatives includes their reactivity towards other chemical entities and their potential biological activities. The study by Duran and Demirayak (2012) highlighted the anticancer activities of certain derivatives, suggesting the chemical reactivity of these compounds could be harnessed for therapeutic applications (Duran & Demirayak, 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of these compounds. The crystal structure and DFT studies on similar compounds, like those conducted by Gautam et al. (2013), offer valuable information on the physical characteristics that influence their chemical behavior and potential applications (Gautam, Gautam, & Chaudhary, 2013).
Chemical Properties Analysis
The chemical properties of thiazol-2-ylacetamide derivatives, including acidity constants and protonation behavior, were investigated by Duran and Canbaz (2013). They determined the pKa values of these compounds, which are essential for understanding their behavior in biological systems and potential drug development processes (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Synthesis of Functionalized Thiophenes and Thiazoles : The reaction of thioacetamides with dimethyl acetylenedicarboxylate leads to the formation of 3-oxothien-2-ylidene or 4-oxothiazol-2,5-ylidene derivatives, depending on the structure of thioacetamides and the solvent employed. This process highlights the influence of solvent and substituents on the reaction outcomes, offering pathways to synthesize compounds with functionalities similar to "2-(3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide" (Obydennov et al., 2013).
Complexing Properties of Thiazole Derivatives : The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates through condensation reactions reveals their potential in forming complexes. These compounds can serve as sodium cation carriers, indicating their utility in membrane processes and possibly reflecting on the transport properties of similar compounds (Kosterina et al., 2004).
Medicinal Chemistry and Biological Applications
- Anticancer Activities of Thiazole Derivatives : The synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed their anticancer activities. Compounds derived from this synthesis showed reasonable activity against various cancer types, especially melanoma cell lines, demonstrating the potential of structurally related compounds in cancer therapy (Duran & Demirayak, 2012).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-10(2)7-11(6-9)17-8-12(16)15-13-14-3-4-18-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKDDRPDOSRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)
![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)
![2-[(2-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5588091.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)